molecular formula C20H15N3O3 B3123648 5-(4-Aminophenoxy)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione CAS No. 310451-94-6

5-(4-Aminophenoxy)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B3123648
M. Wt: 345.4 g/mol
InChI Key: BGDFTQNJGBLDBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Aminophenoxy)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione, also known as 4-amino-5-phenoxyisoindoline-1,3-dione or APIID, is a novel small-molecule compound that has been studied for its potential applications in scientific research. APIID is a heterocyclic compound that contains both an amine and a phenol moiety, and is structurally related to other isoindoline-based compounds. APIID has demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. The compound has also been studied for its potential use in laboratory experiments as a reagent, catalyst, or substrate. In

Scientific Research Applications

Synthesis and Chemical Properties

Research into structurally related isoindole derivatives reveals a focus on the synthesis and evaluation of their chemical properties. For example, the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid led to the formation of angular isoindole dione derivatives, highlighting the versatility of isoindole-based compounds in chemical synthesis (Vasilin et al., 2015). This demonstrates the potential of using 5-(4-Aminophenoxy)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione in complex chemical reactions to create novel compounds with unique properties.

Antimicrobial Applications

Research into similar azaimidoxy compounds, such as those derived from 1H-isoindole-1,3(2H)-dione, has been conducted to explore their antimicrobial potential. These compounds have been synthesized and evaluated as potential chemotherapeutic agents due to their antimicrobial activities, indicating the broader application of isoindole derivatives in developing new antimicrobial agents (Jain, Nagda, & Talesara, 2006).

Pharmacological Research

The exploration of isoindole-1,3-dione derivatives in pharmacological research is significant. A study on the synthesis and anticonvulsant activities of functionalized 5-(isoindole-1,3-dione)-pyrimidinones reveals the potential of isoindole derivatives in creating compounds with specific pharmacological activities, such as anticonvulsant properties (Sharma, Gawande, Mohan, & Goel, 2016). This suggests that derivatives of 5-(4-Aminophenoxy)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione might also be tailored for various pharmacological effects.

Material Science and Sensing Applications

Isoindole derivatives have also been studied for their application in material science, particularly in the synthesis of compounds with potential sensing abilities. The vitamin K3 derivatives, including modifications at the pyridin-2-ylmethyl position, have been synthesized and evaluated for their chemosensor abilities towards transition metal ions, demonstrating the utility of isoindole derivatives in developing sensitive materials for detecting metal ions (Patil et al., 2017).

properties

IUPAC Name

5-(4-aminophenoxy)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c21-14-3-5-15(6-4-14)26-16-7-8-17-18(10-16)20(25)23(19(17)24)12-13-2-1-9-22-11-13/h1-11H,12,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDFTQNJGBLDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Aminophenoxy)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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